molecular formula C7H15NO2S B13178748 (1-Propylcyclopropyl)methanesulfonamide

(1-Propylcyclopropyl)methanesulfonamide

Cat. No.: B13178748
M. Wt: 177.27 g/mol
InChI Key: RKIDSJNTNPXFQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propylcyclopropyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. For example, methanesulfonyl chloride can react with 1-propylcyclopropylamine in the presence of a base such as pyridine to form the desired sulfonamide . The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Propylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(1-Propylcyclopropyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Propylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: CH₃SO₂NH₂

    Sulfanilamide: C₆H₈N₂O₂S

    Sulfamethoxazole: C₁₀H₁₁N₃O₃S

Uniqueness

(1-Propylcyclopropyl)methanesulfonamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

(1-propylcyclopropyl)methanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-2-3-7(4-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10)

InChI Key

RKIDSJNTNPXFQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC1)CS(=O)(=O)N

Origin of Product

United States

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